N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research applications. It has a broad range of applications in biochemistry, cell biology, and medical research.
Mechanism of Action
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of this compound involves the transfer of energy from the excited state of the dye to an acceptor molecule, resulting in fluorescence emission. The fluorescence emission can be detected and measured using various instruments such as microscopes and spectrophotometers.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on cells and tissues, making it an ideal fluorescent probe for in vitro and in vivo studies. It is non-toxic and does not interfere with cellular processes or alter cellular function. This compound is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is its high sensitivity and stability, which allows for accurate and reliable measurements. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, this compound has some limitations, including its limited excitation and emission wavelengths, which may limit its application in certain experiments. It is also relatively expensive compared to other fluorescent dyes.
Future Directions
There are several future directions for the use of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide in scientific research. One potential direction is the development of new derivatives of this compound with improved properties such as increased sensitivity and broader excitation and emission wavelengths. Another direction is the application of this compound in new areas of research such as drug discovery and development, where it can be used to study the interaction between drugs and their targets. Overall, this compound has great potential for advancing scientific research in a wide range of fields.
Synthesis Methods
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide can be synthesized by reacting 4-(dimethylamino)aniline with 3-ethoxypropionyl chloride in the presence of triethylamine. The resulting product is then treated with oxalyl chloride to form this compound. The synthesis process is relatively simple and can be completed in a few steps.
Scientific Research Applications
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is widely used in scientific research applications due to its high sensitivity and stability. It is commonly used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. This compound can also be used to label cells and tissues for imaging studies.
properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-21-11-5-10-16-14(19)15(20)17-12-6-8-13(9-7-12)18(2)3/h6-9H,4-5,10-11H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJHBGRCPDRUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.